molecular formula C19H19ClN2O2 B6090583 N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

Cat. No.: B6090583
M. Wt: 342.8 g/mol
InChI Key: ZDDHLHRNAORAMD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a heterocyclic compound featuring a piperidine core with a 6-oxo group, a methyl substituent at position 1, a phenyl group at position 2, and a 4-chlorophenyl carboxamide moiety at position 3. While direct data on its biological activity or applications are unavailable in the provided evidence, its structural features align with compounds studied for insecticidal, enzyme inhibitory, and agricultural applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-22-17(23)12-11-16(18(22)13-5-3-2-4-6-13)19(24)21-15-9-7-14(20)8-10-15/h2-10,16,18H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDHLHRNAORAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate. This intermediate is then converted to 4-chlorophenylhydrazide using hydrazine hydrate. The final step involves the cyclization of 4-chlorophenylhydrazide with 1-methyl-2-phenylpiperidin-3-one under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffold Variations

The piperidine ring in the target compound is saturated, contrasting with pyridine (aromatic) or thiazolidinone cores in analogs. These differences influence conformational flexibility and electronic properties:

  • Pyridine derivatives (e.g., compounds from ) exhibit high insecticidal activity against Aphis craccivora, outperforming acetamiprid. The aromatic pyridine core may enhance π-π stacking with biological targets .
  • Thiazolidinone derivatives (e.g., IIIo in ) incorporate a sulfur-containing ring, which can improve metabolic stability or metal-binding capacity .
Table 1: Core Structure Comparison
Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Piperidine 1-methyl, 2-phenyl, 3-carboxamide Not reported -
N-(4-chlorophenyl)pyridine () Pyridine 3-cyano, 4,6-distyryl Insecticidal (IC50 < acetamiprid)
IIIo () Thiazolidinone Acetic acid hydrazide Synthetic intermediate

Substituent Effects

Halogen Position and Size
  • Para-substituted halogens (e.g., 4-chlorophenyl in the target) are common in bioactive molecules. shows that halogen size (F, Cl, Br, I) at the para position minimally affects monoacylglycerol lipase (MGL) inhibition, with IC50 values ranging from 4.34–7.24 μM. This suggests steric bulk is less critical than electronic effects .
Table 2: Halogen Impact on MGL Inhibition ()
Compound (Para-X) X IC50 (μM)
Fluorine (19) F 5.18
Chlorine (22) Cl 7.24
Bromine (25) Br 4.37
Iodine (28) I 4.34

The target’s 4-chlorophenyl group may follow similar trends, though its carboxamide linkage (vs. maleimide in ) could alter target affinity.

Methyl and Phenyl Groups
  • The 2-phenyl substituent could stabilize the compound via hydrophobic interactions in binding pockets, analogous to styryl groups in ’s pyridine derivatives .

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